3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide

Beschreibung

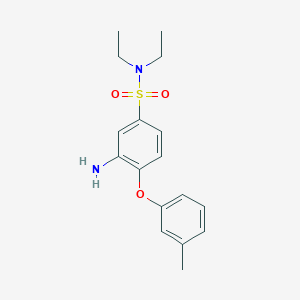

3-Amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) at position 1, an amino group (-NH₂) at position 3, and a 3-methylphenoxy substituent (-O-C₆H₄-3-CH₃) at position 4 of the benzene ring (Fig. 1).

Eigenschaften

IUPAC Name |

3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)15-9-10-17(16(18)12-15)22-14-8-6-7-13(3)11-14/h6-12H,4-5,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJZUCBFWOMYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The amino group and diethyl groups are introduced through a series of substitution reactions, while the methylphenoxy group is added via an etherification reaction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted sulfonamides .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

1.1 Mechanism of Action

The compound acts as an inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is significant in the treatment of various diseases, including glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is crucial for its biological activity, allowing for effective interaction with the active site of the enzyme .

1.2 Therapeutic Applications

- Oncology : Studies have indicated that 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide may exhibit anti-tumor properties by inhibiting tumor growth through its action on carbonic anhydrases .

- Microbiology : The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial carbonic anhydrases, which are vital for bacterial survival .

Environmental Applications

2.1 Environmental Monitoring

The compound can be utilized in environmental studies to assess the presence of pollutants. Its chemical structure allows it to react with specific contaminants, making it a valuable tool for monitoring water quality and detecting hazardous substances .

2.2 Case Studies

- Water Quality Assessment : Research has demonstrated the effectiveness of sulfonamide derivatives in detecting heavy metals and organic pollutants in water samples. The ability to form stable complexes with these contaminants enhances their applicability in environmental testing .

Biochemical Research

3.1 Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets. These studies employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify interactions with proteins involved in metabolic pathways .

3.2 Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Common reagents include chloroacetyl chloride, which is used under controlled conditions to ensure high yield and purity .

Wirkmechanismus

The mechanism of action of 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzenesulfonamides are highly dependent on substituent positioning and electronic/hydrophobic characteristics. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Estimated via analogy to 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide (LogP 1.70) with adjustment for 3-methylphenoxy group’s hydrophobicity.

Key Observations:

Substituent Position and Bioactivity: The 3-amino group in the target compound is critical for hydrogen-bonding interactions, as seen in CA inhibitors (e.g., fluorinated derivatives in ). However, its 4-(3-methylphenoxy) group introduces steric bulk compared to smaller substituents like methoxy (-OCH₃) or electron-withdrawing groups (e.g., -CF₃ in ). Fluorinated analogs exhibit enhanced CA binding due to fluorine’s electronegativity and hydrophobic effects , whereas the target compound’s methylphenoxy group may prioritize selectivity for other targets (e.g., lipoxygenases or cyclooxygenases).

Fluorinated compounds (LogP ~3–4.2) demonstrate higher cellular uptake but may face metabolic stability issues .

Analytical Characterization:

- HPLC: Reverse-phase methods (e.g., Newcrom R1 column) effectively separate benzenesulfonamides, as demonstrated for 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide .

- Crystallography : Tools like SHELX and ORTEP enable precise structural determination, critical for understanding hydrogen-bonding patterns (e.g., in ).

Biologische Aktivität

3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a sulfonamide group that is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and other metabolic pathways.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of specific enzymes by mimicking natural substrates. This results in the blockade of active sites, which can disrupt normal biochemical pathways. For example, it has been shown to inhibit carbonic anhydrases, which play crucial roles in maintaining acid-base balance in biological systems .

Antimicrobial Activity

Recent studies have indicated that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MIC) ranging from 26.33 µM to lower values depending on structural modifications .

Cardiovascular Effects

Research utilizing isolated rat heart models has demonstrated that certain benzenesulfonamides can influence perfusion pressure and coronary resistance. Specifically, modifications in the structure of sulfonamides have been linked to changes in cardiovascular parameters, suggesting potential therapeutic applications in managing heart conditions .

Study 1: Inhibition of Carbonic Anhydrases

A study evaluated the inhibitory effects of various benzenesulfonamide derivatives on human carbonic anhydrases I, II, VII, IX, and XII. The findings revealed that certain structural modifications significantly enhanced inhibitory potency, making these compounds promising candidates for further development as therapeutic agents against diseases influenced by carbonic anhydrase activity .

Study 2: Cardiovascular Impact

In another investigation focusing on perfusion pressure and coronary resistance using isolated rat hearts, 4-(2-amino-ethyl)-benzenesulfonamide was shown to decrease both parameters compared to control conditions. This study highlighted the potential of sulfonamide derivatives in regulating cardiovascular functions through interactions with calcium channels .

Data Summary

| Compound | Biological Activity | MIC (µM) | Effect on Perfusion Pressure |

|---|---|---|---|

| 3-amino-N,N-diethyl-4-(3-methylphenoxy) | Antimicrobial against VRE | 26.33 | Decreased |

| 4-(2-amino-ethyl)-benzenesulfonamide | Cardiovascular effects | Not specified | Decreased |

Q & A

Q. How do solvent polarity and pH affect the stability of sulfonamide-metal complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.